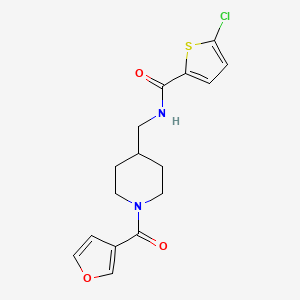

![molecular formula C14H12F3N5O B2442415 1-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide CAS No. 2034277-51-3](/img/structure/B2442415.png)

1-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

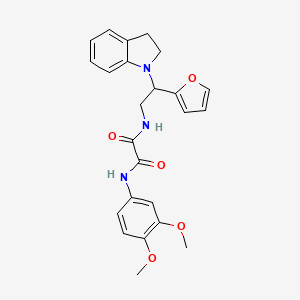

This compound is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . It was identified from a structure-based virtual screen made on IDO1 active site . The compound has been shown to have sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes .

Synthesis Analysis

The synthesis of similar compounds involves several steps . The process starts with adding ethanol and hydrazine hydrate, followed by dropwise addition of 2-chloropyrazine . The pH is regulated to 6 and impurities are removed . The next step involves adding chlorobenzene and trifluoroacetic anhydride . After a series of reactions and adjustments, the final product is obtained .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a [1,2,4]triazolo[4,3-a]pyridine ring . This ring acts as the heme-binding scaffold . The trifluoromethyl group is a functional group that has the formula -CF3 .

Chemical Reactions Analysis

The compound is a result of a series of chemical reactions . It involves the use of ethanol, hydrazine hydrate, 2-chloropyrazine, chlorobenzene, and trifluoroacetic anhydride . The reactions involve pH adjustments, heating, and removal of impurities .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Research

Research on cardiovascular agents includes the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, showing promising potential in coronary vasodilating and antihypertensive activities. This indicates the compound's relevance in developing cardiovascular drugs (Sato et al., 1980).

Synthetic Chemistry

A novel strategy for synthesizing biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation has been developed, highlighting the compound's utility in synthetic organic chemistry (Zheng et al., 2014).

Antitumor and Antimicrobial Activities

Enaminones have been used as building blocks for synthesizing substituted pyrazoles, demonstrating significant antitumor and antimicrobial activities. This suggests the compound's potential in the development of new therapeutic agents (Riyadh, 2011).

General Synthesis Techniques

General synthesis of [1,2,4]Triazolo[1,5‐a]pyridines has been achieved from 2-aminopyridines, showing versatility in chemical synthesis methods and potential applications in medicinal chemistry (Huntsman & Balsells, 2005).

Antimicrobial Activity

Compounds synthesized from 3-acetyl-1,7-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one have shown promising antimicrobial activities, suggesting their potential use in combating microbial infections (Farghaly, 2008).

Eigenschaften

IUPAC Name |

1-methyl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N5O/c1-21-5-2-3-10(21)13(23)18-8-12-20-19-11-7-9(14(15,16)17)4-6-22(11)12/h2-7H,8H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQMEXZPRSISFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2442335.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2442347.png)

![3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine](/img/structure/B2442349.png)

![[4-(Phenylmethoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B2442351.png)

![N-benzyl-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2442352.png)